![molecular formula C19H16BrNO3 B2573365 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097925-90-9](/img/structure/B2573365.png)
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
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Overview
Description
“2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” is a complex organic compound. Unfortunately, there is limited specific information available about this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving a benzamide group with a bromine atom, a furan ring, and a phenyl group . The exact 3D structure is not available in the literature .Scientific Research Applications
1. Synthesis and Structural Analysis
- The synthesis and structural characterization of related antipyrine derivatives, including similar compounds, have been explored. These compounds have been analyzed using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing the stability and molecular interactions within their structures (Saeed et al., 2020).
2. Antifungal Activity
- Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested for antifungal activity. These compounds demonstrated significant inhibition against phytopathogenic fungi and yeasts, indicating their potential in antifungal applications (Ienascu et al., 2018).
3. Synthesis Methods
- Efficient synthesis methods for creating 2-bromo-3-aroyl-benzo[b]furans, which are structurally related to the compound of interest, have been developed. These methods utilize palladium-mediated couplings and direct nucleophilic substitutions, allowing access to a range of substituted compounds (Gill et al., 2008).
4. Antimicrobial Testing
- Salicylanilide derivatives, including N-(2-bromo-phenyl)-2-hydroxy-benzamide, were synthesized and tested against bacterial and fungal strains. These compounds showed notable antimicrobial activity, suggesting their potential in medical applications (Ienascu et al., 2019).
5. Coordination and Reactivity Studies
- Studies on the coordination and reactivity of related compounds have been conducted, focusing on their electrochemical and magnetic properties. These studies contribute to the understanding of the compound's behavior in various chemical environments (Amudha et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the compound might undergo suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZSCIOFRZXQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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